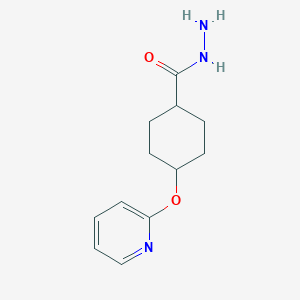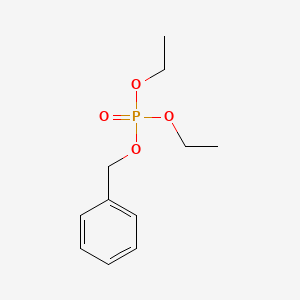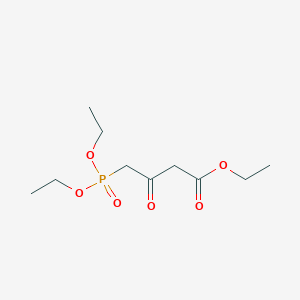
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid hydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the pyridin-2-yloxy group: This step involves the reaction of cyclohexane with pyridin-2-ol in the presence of a suitable base to form the pyridin-2-yloxy-cyclohexane intermediate.
Carboxylation: The intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Hydrazide formation: Finally, the carboxylic acid is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Applications De Recherche Scientifique
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Pyridin-2-yloxycyclohexane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Pyridin-2-yloxycyclohexane-1-carbohydrazide can be compared with other similar compounds, such as:
4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid: Lacks the hydrazide group, which may result in different chemical reactivity and biological activity.
cis-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid methyl ester: Contains a methyl ester group instead of a hydrazide group, leading to variations in its chemical properties and applications.
trans-4-(Pyridin-2-yloxy)-cyclohexanecarboxylic acid hydrazide: The trans isomer may exhibit different stereochemical properties and biological activities compared to the cis isomer.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-pyridin-2-yloxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C12H17N3O2/c13-15-12(16)9-4-6-10(7-5-9)17-11-3-1-2-8-14-11/h1-3,8-10H,4-7,13H2,(H,15,16) |
Clé InChI |
UPPAITGJPSHRNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NN)OC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid](/img/structure/B8619013.png)
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)





